

Pinofuranoxin A: A Technical Overview of its Molecular Characteristics and Mass Spectrometry Analysis

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: Pinofuranoxin A

Cat. No.: B12417595

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of **Pinofuranoxin A**, a bioactive trisubstituted furanone. The document focuses on its molecular formula and detailed mass spectrometry data, presenting key quantitative information in a structured format. It also outlines the experimental protocols for its isolation and characterization, offering a comprehensive resource for professionals in the field of natural product chemistry and drug development.

Core Molecular Data

Pinofuranoxin A is a natural compound isolated from *Diplodia sapinea*, a globally recognized conifer pathogen.[1][2] Structural characterization has established its molecular formula as $C_9H_{12}O_4$. [1][3][4] This composition was determined through High-Resolution Electrospray Ionization Mass Spectrometry (HRESIMS), which provides highly accurate mass measurements crucial for elucidating the elemental makeup of novel compounds.

Mass Spectrometry Data

The mass spectrometry analysis of **Pinofuranoxin A** provides definitive evidence for its molecular formula and offers insights into its chemical behavior in the gas phase. The high-

resolution data allows for the precise calculation of its elemental composition. The observed mass-to-charge ratios (m/z) for various adducts and fragments are summarized below.

Ion / Adduct	Observed m/z	Calculated m/z	Molecular Formula (of Ion)
$[M+H]^+$	185.0823	185.0823	$C_9H_{13}O_4^+$
$[M+H-H_2O]^+$	167.0707	167.0708	$C_9H_{11}O_3^+$
$[2M+Na]^+$	391.1373	391.1369	$C_{18}H_{24}NaO_8^+$
$[2M+K]^+$	407.1111	407.1108	$C_{18}H_{24}KO_8^+$
$[2M+Na-H_2O]^+$	373.1259	373.1263	$C_{18}H_{22}NaO_7^+$

Table 1: High-Resolution Mass Spectrometry (HRESIMS) data for Pinofuranoxin A.

Experimental Protocols

The isolation and characterization of **Pinofuranoxin A** involve a multi-step process combining fungal culture, extraction, and advanced chromatographic and spectroscopic techniques.

Fungal Culture and Metabolite Production

The fungus, *Diplodia sapinea*, was cultivated in a liquid medium (Czapek broth amended with 2% corn meal, adjusted to a pH of 5.7). The culture filtrates, containing the secreted secondary metabolites, were the starting material for extraction.

Extraction and Purification

The culture filtrate (5 L) underwent an exhaustive extraction process using ethyl acetate (EtOAc) to yield an oily brown residue (316 mg). This crude extract was then subjected to bioguided purification through column chromatography (CC), with a mobile phase of chloroform/isopropanol (85:15, v/v). One of the resulting fractions (10.9 mg) was further purified

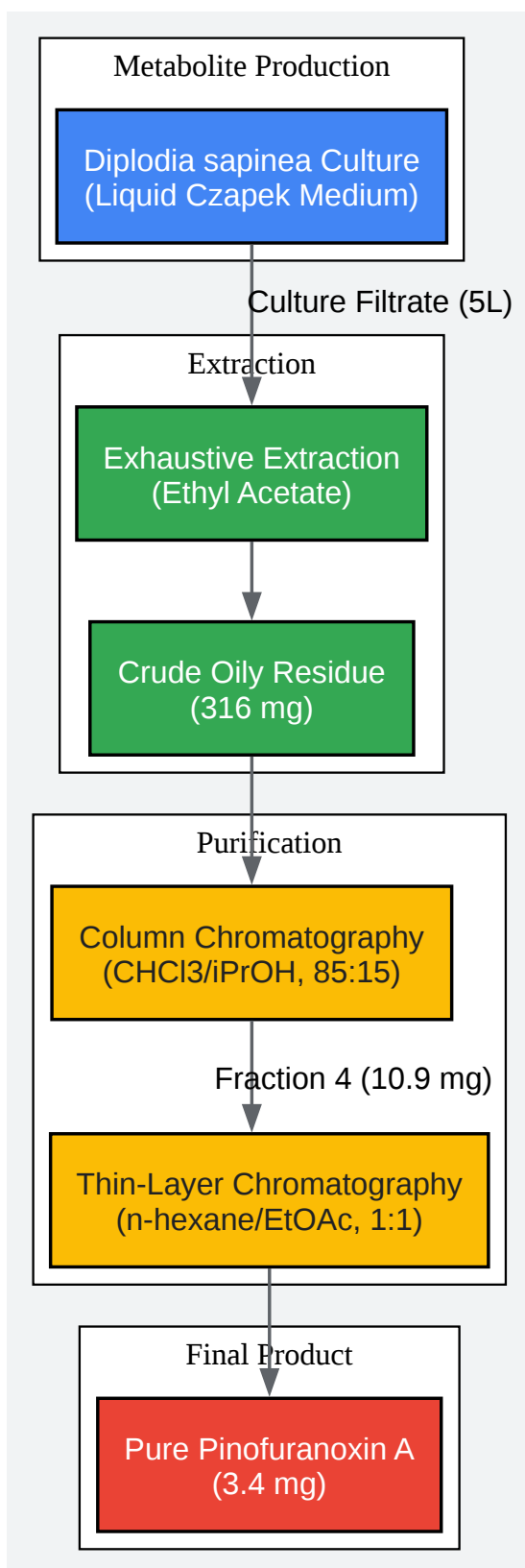
using thin-layer chromatography (TLC) with a solvent system of n-hexane/ethyl acetate (1:1, v/v), which ultimately yielded pure **Pinofuranoxin A** (3.4 mg).

Mass Spectrometry Analysis

High-Resolution Electrospray Ionization Mass Spectrometry (HRESIMS) was performed to determine the accurate mass and elemental composition of the purified compound. While specific instrument parameters were not detailed in the primary literature, a general protocol for such an analysis involves dissolving the analyte in a suitable solvent (e.g., methanol or acetonitrile) and infusing it into the mass spectrometer. The instrument operates in positive ion mode, detecting protonated molecules ($[M+H]^+$) as well as common adducts like sodium ($[M+Na]^+$) and potassium ($[M+K]^+$), which are often present as trace impurities. The high resolution and mass accuracy of the detector, typically a time-of-flight (TOF) or Orbitrap analyzer, allow for the confident assignment of molecular formulas.

Experimental Workflow Visualization

The following diagram illustrates the key stages in the isolation and purification of **Pinofuranoxin A** from the fungal culture of *Diplodia sapinea*.



[Click to download full resolution via product page](#)

Caption: Workflow for the isolation of **Pinofuranoxin A**.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Pinofuranoxins A and B, Bioactive Trisubstituted Furanones Produced by the Invasive Pathogen *Diplodia sapinea* - PMC [[pmc.ncbi.nlm.nih.gov](https://pubmed.ncbi.nlm.nih.gov/pmc/)]
- 2. Pinofuranoxins A and B, Bioactive Trisubstituted Furanones Produced by the Invasive Pathogen *Diplodia sapinea* - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Pinofuranoxin A | C₉H₁₂O₄ | CID 162642294 - PubChem [pubchem.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Pinofuranoxin A: A Technical Overview of its Molecular Characteristics and Mass Spectrometry Analysis]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b12417595#pinofuranoxin-a-molecular-formula-and-mass-spectrometry-data>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com